Syrosingopine
Overview
Description
Syrosingopine is a drug derived from reserpine and has been used since the 1960s to treat hypertension . It is known for its ability to potentiate the anti-cancer efficacy of metformin, a widely used diabetes drug . This compound inhibits the degradation of sugars within cells, making it a promising compound in cancer research .
Mechanism of Action
Target of Action
Syrosingopine, an antihypertensive reserpine derivative, primarily targets the monocarboxylate transporters MCT1 and MCT4 . These transporters are responsible for the efflux of lactate and H+ from cells . This compound has a 60-fold higher efficacy on MCT4 .
Mode of Action
This compound inhibits the function of MCT1 and MCT4, preventing the efflux of lactate and H+ . This inhibition leads to an accumulation of lactate within the cells . When combined with metformin, an inhibitor of mitochondrial NADH dehydrogenase, it elicits synthetic lethality .
Biochemical Pathways
The inhibition of MCT1 and MCT4 by this compound disrupts the glycolytic pathway, a key metabolic pathway in cells . This disruption leads to high intracellular lactate levels, causing end-product inhibition of lactate dehydrogenase . The loss of NAD+ regeneration capacity due to combined metformin and this compound treatment results in glycolytic blockade .
Pharmacokinetics
As an antihypertensive drug, it is known to be administered orally .
Result of Action
The result of this compound’s action is a significant reduction in the proliferation of cancer cells . The combination also reduced or eliminated tumors in mice with malignant liver cancer .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, the extracellular acidification rate (ECAR) and intracellular acidification can affect the efficacy of this compound . As a consequence of MCT inhibition, exposure to increasing concentrations of this compound induced a significant reduction in the extracellular acidification .
Biochemical Analysis
Biochemical Properties
Syrosingopine interacts with monocarboxylate transporters (MCTs), specifically MCT1 and MCT4 . These transporters are involved in the export of lactate, a byproduct of glycolysis, from cells . This compound inhibits these transporters, preventing lactate and H+ efflux . This inhibition disrupts the cellular pH homeostasis and negatively impacts tumor growth .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In human breast cancer (MDA-MB-231) and pharyngeal squamous cell carcinoma (FaDu) cell models, exposure to this compound led to a decrease in the extracellular acidification rate, intracellular pH, glucose consumption, lactate secretion, and tumor cell proliferation . It also increased the number of late apoptotic/necrotic cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting MCT1 and MCT4 . This inhibition prevents lactate and H+ efflux, leading to high intracellular lactate levels and thereby end-product inhibition of lactate dehydrogenase . The loss of NAD+ regeneration capacity due to combined metformin and this compound treatment results in glycolytic blockade, leading to ATP depletion and cell death .
Temporal Effects in Laboratory Settings
In vitro studies have shown that exposure to this compound leads to a decrease in the extracellular acidification rate, intracellular pH, glucose consumption, lactate secretion, and tumor cell proliferation over time . In vivo experiments using the MDA-MB-231 model treated with a daily injection of this compound did not reveal any significant change in extracellular pH or primary tumor growth .
Metabolic Pathways
This compound is involved in the glycolysis metabolic pathway . By inhibiting MCT1 and MCT4, it prevents the export of lactate, a byproduct of glycolysis, from cells . This disrupts the cellular pH homeostasis and negatively impacts tumor growth .
Transport and Distribution
This compound is transported and distributed within cells via its interaction with MCT1 and MCT4 . These transporters are involved in the export of lactate from cells . By inhibiting these transporters, this compound prevents lactate and H+ efflux, disrupting the cellular pH homeostasis .
Preparation Methods
Syrosingopine is synthesized through a series of chemical reactions involving the esterification of reserpine derivatives . The synthetic route typically involves the reaction of reserpine with ethyl chloroformate in the presence of a base to form the ethyl ester . This is followed by further modifications to introduce the necessary functional groups . Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Syrosingopine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Syrosingopine has several scientific research applications:
Cancer Research: This compound, in combination with metformin, has shown promising results in killing tumor cells in blood samples from leukemia patients and reducing or eliminating tumors in mice with malignant liver cancer It interferes with the cancer cells’ glucose supply and utilization, making them vulnerable when there is a reduction in the available energy supply.
Tumor Metabolism Modulation: This compound inhibits the lactate transporters MCT1 and MCT4, leading to intracellular lactate accumulation and synthetic lethality with metformin.
Hypertension Treatment: This compound has been used to treat hypertension by depleting peripheral stores of norepinephrine.
Comparison with Similar Compounds
Syrosingopine is unique in its dual inhibition of MCT1 and MCT4, with a 60-fold higher potency on MCT4 . Similar compounds include:
Reserpine: The parent compound from which this compound is derived.
Metformin: Often used in combination with this compound for its anti-cancer properties.
Phenformin: A more potent derivative of metformin that also shows synergistic effects with this compound.
This compound’s ability to potentiate the effects of metformin and its dual inhibition of lactate transporters make it a unique and valuable compound in cancer research .
Properties
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-17-(4-ethoxycarbonyloxy-3,5-dimethoxybenzoyl)oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N2O11/c1-7-46-35(40)48-31-26(42-3)12-18(13-27(31)43-4)33(38)47-28-14-19-17-37-11-10-22-21-9-8-20(41-2)15-24(21)36-30(22)25(37)16-23(19)29(32(28)44-5)34(39)45-6/h8-9,12-13,15,19,23,25,28-29,32,36H,7,10-11,14,16-17H2,1-6H3/t19-,23+,25-,28-,29+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDNRPPFBQDQHR-SSYATKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2OC)C(=O)OC)NC6=C5C=CC(=C6)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2OC)C(=O)OC)NC6=C5C=CC(=C6)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023629 | |
Record name | Syrosingopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-36-6 | |
Record name | Syrosingopine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Syrosingopine [INN:BAN:JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | syrosingopine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77030 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Syrosingopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Syrosingopine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SYROSINGOPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPG46JF0EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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